ZEN-3694 -

ZEN-3694

Catalog Number: EVT-286940
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ZEN-3694 is an orally bioavailable inhibitor of the bromodomain and extra-terminal (BET) family of proteins, with potential antineoplastic activity. Upon oral administration, the BET inhibitor ZEN-3694 binds to the acetylated lysine recognition motifs in the bromodomains of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histones. This disrupts chromatin remodeling and gene expression.
Source and Classification

ZEN-3694 was developed by Zenith Epigenetics and is classified under the category of epigenetic modulators. It belongs to a class of compounds known as bromodomain and extraterminal domain inhibitors, which have been studied for their ability to interfere with the interaction between acetylated lysines on histones and bromodomain-containing proteins, thereby influencing gene expression relevant to cancer progression.

Synthesis Analysis

Methods and Technical Details

The synthesis of ZEN-3694 involves multiple steps typical of organic synthesis, including the formation of key intermediates that are subsequently modified to yield the final product. The synthetic route typically includes:

  1. Formation of the Core Structure: The initial steps involve creating a bicyclic core structure that serves as the backbone for further modifications.
  2. Functionalization: Various functional groups are introduced to enhance the binding affinity and specificity towards bromodomains.
  3. Purification: The final compound is purified using techniques such as high-performance liquid chromatography to ensure high purity suitable for biological testing.

The precise synthetic pathway has not been disclosed in detail in public literature, likely due to proprietary considerations.

Molecular Structure Analysis

Structure and Data

ZEN-3694 has a complex molecular structure characterized by its ability to bind specifically to bromodomains. The chemical formula for ZEN-3694 is C19H22N2OC_{19}H_{22}N_{2}O, with a molecular weight of approximately 298.39 g/mol.

The structure features:

  • A bicyclic core that is essential for its biological activity.
  • Multiple functional groups that enhance solubility and binding properties.

The three-dimensional conformation allows ZEN-3694 to effectively interact with the acetylated lysine residues on histones, which is critical for its mechanism of action.

Chemical Reactions Analysis

Reactions and Technical Details

ZEN-3694 primarily functions through competitive inhibition of bromodomains, preventing their interaction with acetylated lysines on histones. This inhibition leads to downstream effects on gene transcription associated with oncogenesis.

Key reactions include:

  1. Binding Interaction: ZEN-3694 competes with acetylated peptides for binding to bromodomains, effectively blocking their function.
  2. Transcriptional Regulation: By inhibiting bromodomain activity, ZEN-3694 alters the transcriptional landscape of cancer cells, leading to reduced expression of oncogenes such as MYC.

Experimental studies have demonstrated that treatment with ZEN-3694 results in decreased expression levels of target genes associated with cancer progression.

Mechanism of Action

Process and Data

ZEN-3694 exerts its effects primarily through the inhibition of bromodomain-containing proteins like BRD4. The mechanism can be summarized as follows:

  1. Inhibition of Bromodomain Binding: ZEN-3694 binds to the bromodomain, preventing it from recognizing acetylated lysines on histones.
  2. Disruption of Transcriptional Activation: This disruption leads to reduced recruitment of transcriptional coactivators and RNA polymerase II, ultimately diminishing the transcriptional activation of genes involved in cell proliferation and survival.
  3. Downstream Effects: The inhibition results in altered expression profiles of key oncogenes, contributing to growth arrest and apoptosis in cancer cells.

Clinical trials have shown that ZEN-3694 can lead to significant downregulation of target genes involved in tumorigenesis.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ZEN-3694 exhibits several notable physical and chemical properties:

  • Solubility: ZEN-3694 is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data has not been widely published but is essential for formulation considerations.

These properties are critical for understanding how ZEN-3694 can be effectively administered in clinical settings.

Applications

Scientific Uses

ZEN-3694 has been primarily investigated for its potential applications in cancer therapy. Key areas include:

  1. Combination Therapy: It is being evaluated in clinical trials as part of combination regimens with other therapies, such as enzalutamide for advanced prostate cancer.
  2. Research Tool: Beyond therapeutic applications, ZEN-3694 serves as a valuable research tool for studying the role of bromodomain proteins in gene regulation and cancer biology.
  3. Potential Indications: Research indicates potential uses beyond prostate cancer, including breast cancer and other malignancies where dysregulated epigenetic mechanisms are implicated.
Mechanistic Insights into BET Bromodomain Inhibition

Structural Basis of ZEN-3694 Binding to Bromodomain Extraterminal (BET) Proteins

ZEN-3694 (6-(3,5-Dimethyl-4-isoxazolyl)-N-methyl-1-(phenylmethyl)-1H-imidazo[4,5-b]pyridin-2-amine) is a small-molecule inhibitor targeting the bromodomains of BET proteins. Its chemical structure features an imidazopyridine scaffold that mimics acetylated lysine (KAc), enabling competitive displacement of BET proteins from acetylated histone tails [4] [6]. BET proteins (BRD2, BRD3, BRD4, BRDT) contain two tandem bromodomains (BD1 and BD2), each comprising four α-helical bundles (αZ, αA, αB, αC) connected by ZA and BC loops. These loops form a hydrophobic KAc binding pocket, where a conserved asparagine residue (e.g., Asn140 in BRD4 BD1) hydrogen-bonds with the acetyl group of histone ligands [2] [6].

ZEN-3694 binds selectively to this cavity via three critical interactions:

  • Hydrogen bonding: The imidazopyridine nitrogen atoms form hydrogen bonds with conserved asparagine residues (e.g., Asn140 in BRD4 BD1).
  • Hydrophobic stabilization: The 3,5-dimethylisoxazole group engages in van der Waals interactions with hydrophobic residues (e.g., Pro82, Phe83) in the ZA loop.
  • Water displacement: The phenylmethyl group displaces structured water molecules in the BC loop, enhancing binding affinity [4] [6].

Table 1: Key Structural Interactions of ZEN-3694 with BRD4 Bromodomain

Bromodomain RegionResidues InvolvedInteraction Type
ZA LoopPro82, Phe83Hydrophobic
BC LoopAsn140, Tyr97Hydrogen bonding
KAc Binding PocketLeu92, Val87Van der Waals

This binding disrupts the recruitment of transcriptional machinery (e.g., P-TEFb) to chromatin, suppressing oncogene expression [2] [6].

Transcriptional Regulation of MYC and Androgen Receptor (AR) Signaling Pathways

ZEN-3694 exerts potent anticancer effects by dual targeting of MYC and AR signaling cascades—key drivers in malignancies like prostate cancer.

MYC Suppression:

MYC is a master transcriptional regulator dysregulated in >70% of cancers. BET proteins bind to super-enhancers within the MYC promoter, facilitating RNA polymerase II recruitment. ZEN-3694 displaces BRD4 from these enhancers, reducing MYC transcription by 4–6-fold in preclinical models. In enzalutamide-resistant prostate cancer, this led to 60–80% downregulation of MYC protein and downstream targets (e.g., cyclins, CDKs) within 24 hours [1] [5] [8].

AR Pathway Inhibition:

In metastatic castration-resistant prostate cancer (mCRPC), resistance to AR antagonists (e.g., enzalutamide) arises from AR amplification, splice variants (e.g., AR-V7), or alternative oncogenic pathways. BET proteins regulate both full-length AR and AR-V7 expression by binding enhancers of AR and its co-activators. ZEN-3694 treatment:

  • Reduced AR and AR-V7 mRNA by >50% in patient-derived xenografts.
  • Synergized with enzalutamide to inhibit AR nuclear translocation and occupancy on target genes (e.g., KLK3, encoding PSA) [1] [3].

Clinically, a phase 1b/2a trial (NCT02711956) showed that ZEN-3694 + enzalutamide achieved a median radiographic progression-free survival (rPFS) of 9.0 months in mCRPC patients resistant to AR inhibitors. Baseline tumors with low AR transcriptional activity exhibited significantly longer rPFS (10.4 vs. 4.3 months), underscoring the role of AR signaling in therapeutic response [1].

Epigenetic Reprogramming via Suppression of Super-Enhancer-Driven Oncogenes

Super-enhancers (SEs) are large genomic regions densely loaded with transcription factors, co-activators, and BET proteins that drive expression of oncogenes maintaining tumor identity. ZEN-3694 disrupts SE function through:

  • Dissolution of Mediator Complexes: BRD4 recruits Mediator (e.g., MED1) to SEs, forming phase-separated condensates that concentrate RNA polymerase II. ZEN-3694 displaces BRD4, dissolving these condensates and halting transcription initiation [2] [6].
  • Suppression of Inflammatory Cascades: SEs regulate pro-inflammatory genes (e.g., IL6, IL8). In prostate cancer models, ZEN-3694 reduced IL8 expression by 70%, limiting tumor-promoting inflammation [1] [6].
  • Reversal of Lineage Plasticity: In neuroendocrine prostate cancer (NEPC), SEs activate neurodevelopmental genes (e.g., SOX2, MYCN). ZEN-3694 downregulated these genes by >50%, restoring epithelial differentiation markers [7].

Table 2: Super-Enhancer-Driven Genes Modulated by ZEN-3694

OncogeneFunctionFold ReductionTumor Model
MYCCell cycle progression4–6×Prostate, lymphoma
AR-V7Androgen signaling2.5×mCRPC
IL8Inflammation3–4×Solid tumors
SOX2Lineage plasticityNEPC

Pharmacodynamic studies confirmed whole-blood HEXIM1 (a BETi-inducible gene) increased 2.5-fold post-ZEN-3694 treatment, validating target engagement [1] [3].

Comparative Analysis of ZEN-3694 Binding Affinity Across BET Family Members

While ZEN-3694 is a pan-BET inhibitor, its affinity varies across bromodomains due to structural differences:

  • BRD4 BD1 vs. BD2: ZEN-3694 binds BRD4 BD1 with 3-fold higher affinity (Kd ≈ 50 nM) than BD2 (Kd ≈ 150 nM). This stems from greater flexibility in the BD2 ZA loop, reducing hydrophobic contact efficiency [2] [6].
  • Selectivity Across BET Paralogs: Sequence divergence in the BC loop (e.g., Tyr97 in BRD4 BD1 vs. Asp145 in BRD2 BD1) alters hydrogen-bond networks. ZEN-3694 shows rank order affinity: BRD4 ≥ BRDT > BRD3 > BRD2 [6] [7].
  • Functional Implications: Higher BRD4 affinity suppresses MYC/AR efficiently, while lower BRD2 affinity minimizes metabolic side effects (e.g., insulin dysregulation) [2] [6].

Table 3: Comparative Binding Affinity of ZEN-3694 for BET Bromodomains

BromodomainKd (nM)Key Differential Residues
BRD4 BD150Asn140, Val87, Leu92
BRD4 BD2150His433, Met431
BRDT BD165Asn140 (conserved)
BRD3 BD185Asp144, Leu94
BRD2 BD1200Asp145, Tyr113

This differential binding enables selective disruption of disease-relevant transcriptional programs while sparing non-oncogenic functions [2] [6] [7].

Properties

Product Name

ZEN-3694

IUPAC Name

Unknown

Solubility

Soluble in DMSO

Synonyms

ZEN-3694; ZEN 3694; ZEN3694.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.